molecular formula C17H16FN5O2S B11144097 1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-[2-(1,3-thiazol-2-yl)ethyl]-3-pyrrolidinecarboxamide

1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-[2-(1,3-thiazol-2-yl)ethyl]-3-pyrrolidinecarboxamide

Cat. No.: B11144097
M. Wt: 373.4 g/mol
InChI Key: SZKDTYZDZZSZIN-UHFFFAOYSA-N
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Description

1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-[2-(1,3-thiazol-2-yl)ethyl]-3-pyrrolidinecarboxamide is a complex organic compound that features a combination of indazole, thiazole, and pyrrolidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-[2-(1,3-thiazol-2-yl)ethyl]-3-pyrrolidinecarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the indazole core, which can be synthesized through the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as a starting material . The thiazole ring is then introduced through a subsequent reaction involving thioamide and α-haloketone . Finally, the pyrrolidinecarboxamide moiety is incorporated through amide bond formation using appropriate coupling reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-[2-(1,3-thiazol-2-yl)ethyl]-3-pyrrolidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the indazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-[2-(1,3-thiazol-2-yl)ethyl]-3-pyrrolidinecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-[2-(1,3-thiazol-2-yl)ethyl]-3-pyrrolidinecarboxamide involves its interaction with specific molecular targets. The indazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity . The thiazole ring can enhance binding affinity and specificity, while the pyrrolidinecarboxamide group may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-[2-(1,3-thiazol-2-yl)ethyl]-3-pyrrolidinecarboxamide is unique due to its combination of three distinct moieties, each contributing to its overall biological activity and potential therapeutic applications. This structural complexity allows for a wide range of interactions with biological targets, making it a versatile compound for research and development.

Properties

Molecular Formula

C17H16FN5O2S

Molecular Weight

373.4 g/mol

IUPAC Name

1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-[2-(1,3-thiazol-2-yl)ethyl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C17H16FN5O2S/c18-11-2-1-3-12-15(11)16(22-21-12)23-9-10(8-14(23)24)17(25)20-5-4-13-19-6-7-26-13/h1-3,6-7,10H,4-5,8-9H2,(H,20,25)(H,21,22)

InChI Key

SZKDTYZDZZSZIN-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=NNC3=C2C(=CC=C3)F)C(=O)NCCC4=NC=CS4

Origin of Product

United States

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